molecular formula C21H25F2N7O2 B610183 PQR620 CAS No. 1927857-56-4

PQR620

Katalognummer B610183
CAS-Nummer: 1927857-56-4
Molekulargewicht: 445.4748
InChI-Schlüssel: UGDKPWVVBKHRDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PQR620 is a novel brain penetrant dual TORC1/2 inhibitor with anti-tumor activity across 56 lymphoma cell lines .


Synthesis Analysis

The preparation of PQR620 was optimized towards a robust synthetic route involving only 4 steps . This allows for a rapid access to quantities required for pre-clinical testing .


Molecular Structure Analysis

PQR620 is a morpholino-triazinyl derivative . Substitution of the morpholine binding to the hinge region and introduction of a 2-aminopyridine, substituted with a difluoromethyl group, induced a >1000-fold selectivity towards mTOR over PI3Kα in enzymatic binding assays .


Chemical Reactions Analysis

PQR620 has demonstrated its potency to prevent cancer cell growth in an NTRC 44 cancer cell line panel, resulting in a 10 log (IC 50) of 2.86 (nM) .


Physical And Chemical Properties Analysis

PQR620 has a molecular weight of 445.475 and a chemical formula of C21H25F2N7O2 . It has 9 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 rotatable bonds .

Wissenschaftliche Forschungsanwendungen

1. Cancer Research

Specific Scientific Field:

Cancer biology and targeted therapy.

Summary of the Application:

PQR620 is a potent and selective brain-penetrant inhibitor of mTORC1/2. The mammalian target of rapamycin (mTOR) pathway plays a crucial role in cell proliferation, differentiation, growth, and survival. Aberrant activation of this pathway is observed in various tumors and central nervous system (CNS) disorders. PQR620 specifically targets mTOR kinase activity without interfering with other PI3K family members.

Methods and Experimental Procedures:

Results and Outcomes:

  • In Vivo Efficacy : Daily oral administration of PQR620 inhibited primary non-small cell lung cancer (NSCLC) xenograft growth in mice. Akt-mTOR inactivation, apoptosis induction, SphK1 inhibition, and oxidative stress were observed .

3. Neurological Disorders

Specific Scientific Field:

Neuroscience and CNS disorders.

Summary of the Application:

PQR620’s brain penetrance makes it relevant for CNS-related research.

Methods and Experimental Procedures:

Results and Outcomes:

  • Akt-mTOR Inactivation : PQR620 effectively inhibited Akt-mTOR signaling in vivo .

Safety And Hazards

PQR620 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed and may cause serious damage to eyes . It may also pose a risk of impaired fertility and harm to unborn child .

Zukünftige Richtungen

The data support further evaluation of PQR620 as a single agent or in combination with venetoclax . It has shown anti-tumor activity across 56 lymphoma models with a median IC 50 value of 250 nM after 72 h of exposure .

Eigenschaften

IUPAC Name

5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F2N7O2/c22-18(23)15-5-17(24)25-6-16(15)19-26-20(29-11-1-2-12(29)8-31-7-11)28-21(27-19)30-13-3-4-14(30)10-32-9-13/h5-6,11-14,18H,1-4,7-10H2,(H2,24,25)/t11-,12+,13-,14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDKPWVVBKHRDK-KPWCQOOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5C6CCC5COC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2COC[C@@H]1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5[C@@H]6CC[C@H]5COC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F2N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 122412735

Citations

For This Compound
10
Citations
C Tarantelli, E Gaudio, P Hillmann, F Spriano, I Kwee… - Blood, 2016 - Elsevier
… Here, we present the in vitro and in vivo anti-lymphoma activity of PQR620 as single agent … activity of PQR620 as single agent and also the in vivo results of PQR620 or PQR309 …
Number of citations: 3 www.sciencedirect.com
E Singer, C Walter, D Fabbro, D Rageot, F Beaufils… - …, 2020 - Elsevier
… Both compounds tested in this study are catalytic inhibitors of mTOR (PQR620) and mTOR/PI3K (PQR530), originally designed as cancer drugs. PQR530 (Hillmann et al., 2017; Rageot …
Number of citations: 12 www.sciencedirect.com
C Brandt, P Hillmann, A Noack, K Römermann… - …, 2018 - Elsevier
… derivatives, the catalytic mTORC1/C2 inhibitor PQR620 and the dual pan-PI3K/… PQR620 and PQR530 significantly increased seizure threshold at tolerable doses. The effect of PQR620 …
Number of citations: 62 www.sciencedirect.com
J Zha, Y Xia, C Ye, Z Hu, Q Zhang, H Xiao, B Yu… - Frontiers in …, 2021 - frontiersin.org
… of PQR620 potently inhibited primary NSCLC xenograft growth in severe combined immune deficient mice. In PQR620… In conclusion, PQR620 exerted potent anti-NSCLC cell activity via …
Number of citations: 17 www.frontiersin.org
C Tarantelli, E Gaudio, P Hillmann, F Spriano, G Sartori… - Cancers, 2019 - mdpi.com
… Here, we assessed the anti-tumor activity of PQR620, a novel … PQR620 was largely cytostatic, but the combination with the … The data support further evaluation of PQR620 as a single …
Number of citations: 12 www.mdpi.com
D Rageot, T Bohnacker, A Melone… - Journal of Medicinal …, 2018 - ACS Publications
… -3), daily dosing of PQR620 (3) inhibited tumor growth significantly. Moreover, PQR620 (3) … In conclusion, PQR620 (3) inhibits mTOR kinase potently and selectively, shows antitumor …
Number of citations: 68 pubs.acs.org
C Borsari, E Keles, D Rageot, A Melone, T Bohnacker… - Cancer Research, 2020 - AACR
… [2] Herein, we combined pharmacophore features of PQR620 [3] , the first-in-class brain penetrant ATP-competitive mTOR kinase inhibitor showing efficacy in a TSC mouse model, and …
Number of citations: 0 aacrjournals.org
B Gericke, C Brandt, W Theilmann, L Welzel… - …, 2020 - Elsevier
… In the present study, we administered the mTORC1/2 inhibitor PQR620 and the dual pan-PI3K/mTORC1/2 inhibitor, PQR530, during the latent period following a SE induced by …
Number of citations: 15 www.sciencedirect.com
C Borsari, D Rageot, F Beaufils… - ACS medicinal …, 2019 - ACS Publications
The phosphoinositide 3-kinase (PI3K)/mechanistic target of rapamycin (mTOR) pathway is a critical regulator of cell growth and is frequently hyperactivated in cancer. Therefore, PI3K …
Number of citations: 28 pubs.acs.org
F Beaufils, D Rageot, A Melone, M Lang, J Mestan… - Cancer Research, 2016 - AACR
… [1-2] Here, we report the lead optimization of PQR620, a novel potent and … , PQR620 inhibits mTOR potently and selectively, and shows anti-tumor effects in vitro and in vivo. PQR620 is …
Number of citations: 1 aacrjournals.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.